molecular formula C24H52N2O11 B605453 Amino-PEG11-Amine CAS No. 479200-82-3

Amino-PEG11-Amine

Cat. No. B605453
M. Wt: 544.68
InChI Key: TZQCFDTWLKAGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-PEG11-Amine is a PEG-based (12 units) PROTAC linker . It is a PEG derivative containing two amino groups . The hydrophilic PEG spacer increases solubility in aqueous media . It is used to combine two mono diethylstilbestrol (DES)-based ligands . This provides an alternative strategy for preparing more selective and active ER antagonists for endocrine therapy of breast cancer .


Synthesis Analysis

Amino-PEG11-Amine can be used in the synthesis of a series of PROTACs . The primary amine can be crosslinked to proteins and material surfaces using EDC and other crosslinkers .


Molecular Structure Analysis

The molecular weight of Amino-PEG11-Amine is 544.68 g/mol and the molecular formula is C24H52N2O11 . It contains two amino groups .


Chemical Reactions Analysis

Amino-PEG11-Amine is a PEG-based PROTAC linker used to combine two mono diethylstilbestrol (DES)-based ligands . The amino groups are reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .


Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline solid . They have a high melting point greater than 200°C . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . The R-group of amino acids and pH of the solvent play an important role in solubility .

Scientific Research Applications

  • Polymer Synthesis and Characterization : Amino-PEG11-Amine is used in the synthesis of various copolymers. Yuan & Deng (2001) demonstrated its application in synthesizing poly(ethylene glycol)-block-poly(amino acid) copolymers, which improved the solubility of poly(amino acid) in organic solvents (Yuan & Deng, 2001).

  • Biomedical Applications : It has been utilized in the synthesis of biodegradable polymers for biomedical applications. Bhingaradiya et al. (2017) discussed its use in creating amphiphilic conetwork gels and hydrogels with controlled degradation and release behavior, beneficial for controlled release and tissue engineering applications (Bhingaradiya et al., 2017).

  • Drug Delivery : In the field of drug delivery, Zalipsky et al. (1994) explored the use of Amino-PEG11-Amine in the preparation of long circulating, cationic liposomes. These liposomes, with surface amines conferring cationic behavior, exhibited properties comparable to those obtained with methoxy-PEG-PE, indicating their potential in systemic delivery of lipidic-polynucleotide complexes (Zalipsky et al., 1994).

  • Bioconjugation : The compound is also used for bioconjugation purposes. For instance, Maullu et al. (2009) described the use of Amino-PEG11-Amine in the enzymatic PEGylation of human granulocyte colony-stimulating factor, allowing the introduction of PEG moieties at desired sites for therapeutic proteins (Maullu et al., 2009).

  • Functionalization of Nanoparticles : Kohler, Fryxell, and Zhang (2004) utilized Amino-PEG11-Amine for the functionalization of nanoparticles, demonstrating its potential in biomedical applications like magnetic resonance imaging (MRI) and controlled drug delivery (Kohler et al., 2004).

  • Selective Alkylation and Acylation : Morpurgo et al. (2002) investigated the effects of polymer grafting on biological activity, focusing on the mono-PEGylation of a somatostatin analogue. They developed a strategy for selective alkylation or acylation of primary amines with PEG, important for the development of new polymer-peptide conjugates (Morpurgo et al., 2002).

Safety And Hazards

Amino-PEG11-Amine is for research use only . It is not intended for diagnostic or therapeutic use .

Future Directions

Amino-PEG11-Amine is a biochemical for proteomics research . It provides an alternative strategy for preparing more selective and active ER antagonists for endocrine therapy of breast cancer .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52N2O11/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h1-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQCFDTWLKAGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG11-Amine

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